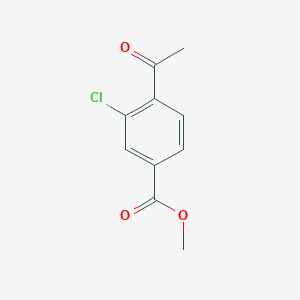

Methyl 4-acetyl-3-chlorobenzoate

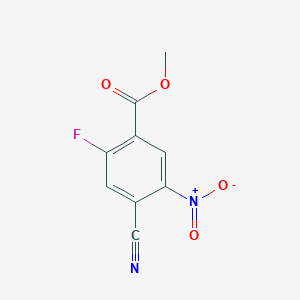

Vue d'ensemble

Description

Methyl 4-acetyl-3-chlorobenzoate is a chemical compound with the molecular formula C10H9ClO3 . It is used as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids as histone deacetylase inhibitors .

Synthesis Analysis

The synthesis of Methyl 4-acetyl-3-chlorobenzoate can be achieved from 4-Acetyl-3-chlorobenzoic acid and Iodomethane . The process involves the reaction of these two compounds to form the desired product.Molecular Structure Analysis

The molecular structure of Methyl 4-acetyl-3-chlorobenzoate consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molecular weight of this compound is 212.63 g/mol .Applications De Recherche Scientifique

Cometabolism in Microbial Strains

Research has shown that certain Pseudomonas strains can co-oxidize compounds similar to Methyl 4-acetyl-3-chlorobenzoate, leading to the formation of various products. This suggests potential applications in bioremediation or bioconversion processes (Knackmuss et al., 1976).

Regioselectivity in Chemical Reactions

Studies have investigated the regioselectivity of methyl chlorobenzoate analogues, including those similar to Methyl 4-acetyl-3-chlorobenzoate, in radical nucleophilic substitution reactions. This is significant for understanding and improving reaction mechanisms in organic synthesis (Montañez et al., 2010).

Anti-Inflammatory Activity

Compounds structurally related to Methyl 4-acetyl-3-chlorobenzoate have been synthesized and shown to possess anti-inflammatory activity, which could be relevant for pharmaceutical applications (Osarodion, 2020).

Structural and Conformational Studies

The molecular structure and conformation of methyl chlorobenzoates have been studied, providing insights into their physical and chemical properties, which is vital for material science and molecular design (Takashima et al., 1999).

Antibacterial Activities

Research has been conducted on the synthesis of novel complexes involving compounds similar to Methyl 4-acetyl-3-chlorobenzoate, demonstrating significant antibacterial properties. This indicates potential applications in developing new antimicrobial agents (Osarodion, 2020).

Microbial Transformation in Aquatic Environments

Studies on the microbial transformation of compounds like Methyl 4-acetyl-3-chlorobenzoate in different microbial environments have implications for environmental monitoring and pollution control (Newton et al., 1990).

Solubility and Thermodynamic Modelling

The solubility and thermodynamic properties of related chlorobenzoic acids have been studied, which is important for industrial applications, such as chemical manufacturing and purification processes (Li et al., 2017).

Safety and Hazards

The safety data sheet for Methyl 4-acetyl-3-chlorobenzoate indicates that it may cause respiratory irritation, be harmful if swallowed, and be harmful to aquatic life . It is recommended to use only in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

Methyl 4-acetyl-3-chlorobenzoate, like other benzylic compounds, can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets often results in changes at the molecular level, potentially altering the function of the target molecule .

Biochemical Pathways

It’s known that benzylic compounds can influence a variety of biochemical pathways due to their reactivity . These effects can lead to downstream changes in cellular processes.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.11 cm/s . These properties can impact the compound’s bioavailability and distribution within the body.

Result of Action

Given its chemical structure and reactivity, it can potentially influence a variety of cellular processes through its interactions with different targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4-acetyl-3-chlorobenzoate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets . .

Propriétés

IUPAC Name |

methyl 4-acetyl-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNKSBMREWKDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetyl-3-chlorobenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)

![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)

![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)

![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)